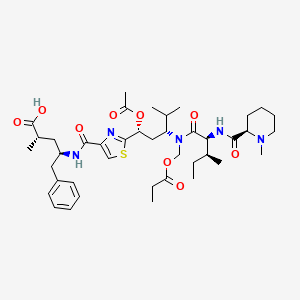
Carbazochrome-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazochrome-d3 is a hemostatic agent, which means it helps to stop bleeding by promoting blood clotting. It is an oxidation product of adrenaline and is known for enhancing microcirculatory tone. This compound is particularly useful in preventing excessive blood flow during surgical operations and treating conditions like hemorrhoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbazochrome-d3 can be synthesized through the oxidation of adrenaline. The process involves the use of oxidizing agents under controlled conditions to ensure the formation of the desired product. The reaction typically requires a catalyst and is carried out in an aqueous medium.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The process includes the use of antioxidants, pH regulators, and water for injection to ensure the stability and purity of the final product . The preparation process also involves steps like filtration, pH adjustment, and sterilization to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Carbazochrome-d3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to its precursor under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used in the synthesis process.
Reducing Agents: Employed in reduction reactions.
Catalysts: Facilitate the oxidation and other reactions.
Major Products Formed: The major product formed from the oxidation of adrenaline is this compound itself. Other products may include various intermediates and by-products depending on the reaction conditions .
Applications De Recherche Scientifique
Carbazochrome-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving oxidation and reduction reactions.
Biology: Investigated for its role in promoting blood clotting and enhancing microcirculatory tone.
Medicine: Used in the treatment of hemorrhages, hemorrhoids, and other conditions involving excessive bleeding.
Industry: Employed in the development of hemostatic agents and other pharmaceutical products.
Mécanisme D'action
Carbazochrome-d3 exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium levels promote platelet aggregation and the formation of a platelet plug, which helps to stop bleeding .
Comparaison Avec Des Composés Similaires
Adrenochrome: The precursor to carbazochrome-d3, also involved in blood clotting.
Troxerutin: Often used in combination with this compound for enhanced hemostatic effects.
Uniqueness: this compound is unique in its ability to enhance microcirculatory tone and promote blood clotting through its interaction with α-adrenoreceptors. Its effectiveness in preventing excessive blood flow during surgical operations and treating hemorrhoids sets it apart from other hemostatic agents .
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
[3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3 |
Clé InChI |
SSCSSDNTQJGTJT-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
SMILES canonique |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


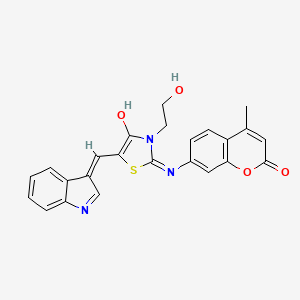
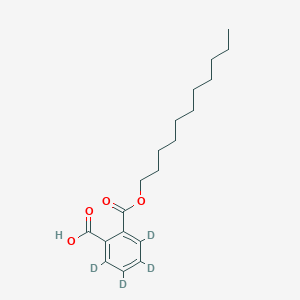
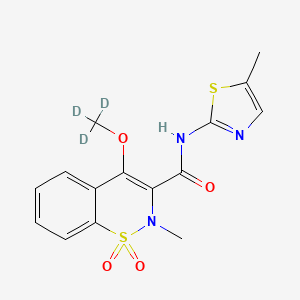
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
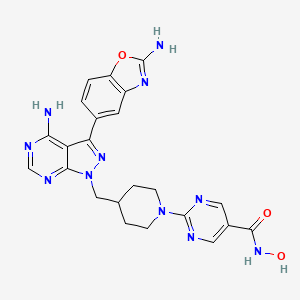


![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
